SPSB2-iNOS inhibitory cyclic peptide-1

SPR binding assay Kd determination PPI inhibitor affinity

Choose SPSB2-iNOS inhibitory cyclic peptide-1 (CP1, Ac-c[CVDINNNC]-NH2) for its superior 4.4 nM Kd—over 4× tighter than CP2. This disulfide-bridged macrocycle uniquely combines pepsin/trypsin/α-chymotrypsin resistance with human plasma stability, enabling long-term cellular and ex vivo assays. The experimentally validated solution NMR structure provides a reliable reference for rational drug design, ensuring experimental reproducibility that generic peptides cannot match.

Molecular Formula C35H56N12O14S2
Molecular Weight 933.0 g/mol
Cat. No. B15573143
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSPSB2-iNOS inhibitory cyclic peptide-1
Molecular FormulaC35H56N12O14S2
Molecular Weight933.0 g/mol
Structural Identifiers
InChIInChI=1S/C35H56N12O14S2/c1-6-14(4)27-35(61)43-18(9-24(38)51)30(56)41-16(7-22(36)49)29(55)42-17(8-23(37)50)31(57)45-20(28(39)54)11-62-63-12-21(40-15(5)48)33(59)46-26(13(2)3)34(60)44-19(10-25(52)53)32(58)47-27/h13-14,16-21,26-27H,6-12H2,1-5H3,(H2,36,49)(H2,37,50)(H2,38,51)(H2,39,54)(H,40,48)(H,41,56)(H,42,55)(H,43,61)(H,44,60)(H,45,57)(H,46,59)(H,47,58)(H,52,53)/t14-,16-,17-,18-,19-,20-,21-,26-,27-/m0/s1
InChIKeyVXFIYXDXPBZJRN-HFOKRWRUSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

SPSB2-iNOS Inhibitory Cyclic Peptide-1 (Ac-c[CVDINNNC]-NH2): A Potent Host-Directed Cyclic Peptide Disrupting SPSB2-iNOS Interaction


SPSB2-iNOS inhibitory cyclic peptide-1, also known as CP1, is a disulfide-bridged cyclic peptide (sequence: Ac-Cys-Val-Asp-Ile-Asn-Asn-Asn-Cys-NH2) designed to disrupt the protein-protein interaction (PPI) between the SPRY domain of SOCS box protein 2 (SPSB2) and inducible nitric oxide synthase (iNOS) [1]. It binds directly to the iNOS binding site on SPSB2, preventing SPSB2-mediated proteasomal degradation of iNOS, thereby prolonging iNOS protein lifetime and enhancing nitric oxide (NO) production in activated macrophages .

Why SPSB2-iNOS Inhibitory Cyclic Peptide-1 Cannot Be Interchanged with Other DINNN-Containing Cyclic Peptides


Generic substitution within the SPSB2-iNOS cyclic peptide class is not feasible due to marked differences in binding affinity, macrocycle size, and selectivity profiles across structurally related analogs. SPSB2-iNOS inhibitory cyclic peptide-1 (CP1), bearing the Ac-c[CVDINNNC]-NH2 sequence, demonstrates a Kd of 4.4 nM for SPSB2 [1], whereas other cyclic peptides containing the DINNN core motif exhibit widely divergent affinities: CP2 (SPSB2-iNOS inhibitory cyclic peptide-2) binds with a Kd of 21 nM, and CP3 binds with a Kd of 7 nM . Even among RGD-containing cyclic peptides (cR7, cR8, cR9) targeting SPSB proteins, binding affinities vary by up to 6.5-fold [2]. Additionally, selectivity for specific SPSB family members (SPSB1, SPSB2, SPSB4) differs substantially between analogs [2], meaning substitution without validation of the exact compound may yield inconsistent or misleading experimental outcomes.

SPSB2-iNOS Inhibitory Cyclic Peptide-1: Quantitative Evidence for Differentiated Binding Affinity, Functional Inhibition, and Stability


Superior Binding Affinity of SPSB2-iNOS Inhibitory Cyclic Peptide-1 vs. CP2 and CP3

SPSB2-iNOS inhibitory cyclic peptide-1 (CP1) exhibits a binding affinity (Kd = 4.4 nM) that is approximately 4.8-fold higher than CP2 (Kd = 21 nM) and 1.6-fold higher than CP3 (Kd = 7 nM) for the SPSB2 SPRY domain . Affinity was determined by surface plasmon resonance (SPR), [1H,15N]-HSQC NMR, and 19F NMR [1].

SPR binding assay Kd determination PPI inhibitor affinity

Complete Functional Inhibition of SPSB2-iNOS Interaction in Macrophage Lysates

In an in vitro assay using macrophage cell lysates, SPSB2-iNOS inhibitory cyclic peptide-1 achieved complete inhibition of the SPSB2-iNOS interaction, demonstrating functional efficacy beyond binding measurements [1]. The linear DINNN peptide, which represents the minimal binding epitope, binds to SPSB2 with a Kd of 13 nM but lacks the conformational constraints and protease resistance of the cyclic peptide [2].

functional inhibition macrophage lysate PPI disruption

Structural Fidelity to Native iNOS Binding Epitope Confirmed by Solution NMR

The solution structure of SPSB2-iNOS inhibitory cyclic peptide-1, determined by NMR spectroscopy, closely matches the conformation of the SPSB2-bound linear DINNN peptide with a backbone RMSD of 1.21 Å [1]. This structural fidelity to the native iNOS binding epitope contrasts with other cyclic peptide analogs such as cR8, cR7, and cR9, which incorporate additional RGD motifs and exhibit altered binding geometries as revealed by X-ray crystallography [2].

solution NMR structure backbone RMSD conformational mimicry

Protease Resistance and Human Plasma Stability Support Extended Assay Windows

SPSB2-iNOS inhibitory cyclic peptide-1 is resistant to degradation by pepsin, trypsin, and α-chymotrypsin, and remains stable in human plasma and oxidative environments [1]. In contrast, linear peptides containing the DINNN motif (e.g., KEEKDINNNVKKT) lack the conformational protection conferred by disulfide cyclization and are susceptible to rapid proteolytic degradation [2]. CP2 and CP3 also report stability, but no quantitative comparative degradation half-life data are available across the series.

protease resistance plasma stability oxidative stability

Differential Selectivity Profile Among SPSB Family Members

Cyclic peptides targeting the SPSB-iNOS interaction exhibit distinct selectivity profiles across the SPSB family (SPSB1, SPSB2, SPSB4). Studies with RGD-containing cyclic peptides (cR7, cR8, cR9) demonstrate that inhibitory potencies vary significantly across SPSB isoforms, with cR7 showing the strongest inhibition against all three iNOS-binding SPSB proteins [1]. While specific selectivity data for SPSB2-iNOS inhibitory cyclic peptide-1 (CP1) against SPSB1 and SPSB4 have not been published, its close structural relationship to CP2 (for which crystal structures with both SPSB2 and SPSB4 have been solved [2]) suggests isoform-specific binding preferences that may differ from RGD-containing analogs.

SPSB family selectivity SPSB1 SPSB2 SPSB4

Validated Research Applications for SPSB2-iNOS Inhibitory Cyclic Peptide-1 Based on Experimental Evidence


Macrophage-Based Studies of iNOS-Dependent NO Production and Host Innate Immunity

SPSB2-iNOS inhibitory cyclic peptide-1 is validated for use in macrophage cell lysate assays to completely block SPSB2-iNOS interactions, prolonging iNOS protein lifetime and enhancing NO production [1]. This makes it an ideal tool for investigating host-directed anti-infective strategies against intracellular pathogens (e.g., Leishmania major, Salmonella, Mycobacterium tuberculosis) where iNOS-mediated NO production is critical for pathogen clearance [2].

Biochemical and Biophysical Characterization of SPSB2-iNOS Protein-Protein Interactions

With its well-characterized binding affinity (Kd = 4.4 nM) validated by SPR, [1H,15N]-HSQC NMR, and 19F NMR, SPSB2-iNOS inhibitory cyclic peptide-1 serves as a high-affinity probe for studying the structural and thermodynamic basis of the SPSB2-iNOS PPI [1]. Its solution NMR structure (backbone RMSD 1.21 Å relative to the bound linear DINNN peptide) provides a reliable reference conformation for structure-based drug design efforts [2].

Protease-Resistant Probe for Extended Cellular and Ex Vivo Assays

The demonstrated resistance of SPSB2-iNOS inhibitory cyclic peptide-1 to pepsin, trypsin, and α-chymotrypsin, combined with stability in human plasma and oxidative environments [1], supports its use in long-duration cellular assays, tissue culture systems, and ex vivo models where linear peptides would undergo rapid proteolytic degradation. This stability profile reduces the frequency of compound replenishment and improves experimental reproducibility in chronic exposure studies.

Comparative Studies of SPSB Isoform Selectivity and Inhibitor SAR

SPSB2-iNOS inhibitory cyclic peptide-1 (CP1) is suitable for use in comparative structure-activity relationship (SAR) studies alongside CP2 (Kd = 21 nM) and CP3 (Kd = 7 nM) to dissect the molecular determinants of SPSB2 binding affinity and isoform selectivity [1]. Crystal structures of SPSB2 and SPSB4 bound to CP2 provide a structural framework for interpreting CP1's binding mode and designing next-generation inhibitors with improved selectivity profiles [2].

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